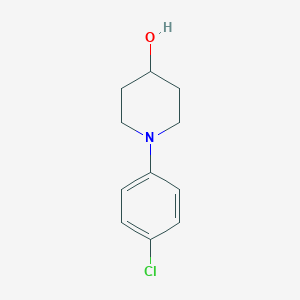

4-Chlorophenyl-4-hydroxypiperidine

Descripción general

Descripción

4-Chlorophenyl-4-hydroxypiperidine is a chemical compound with the molecular formula C11H14ClNO. It is known for being a metabolite of haloperidol, an antipsychotic medication.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl-4-hydroxypiperidine typically involves the reaction of 4-chlorobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. The reaction conditions often include a solvent like ethanol and a controlled temperature to ensure optimal yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

4-Chlorophenyl-4-hydroxypiperidine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the hydroxyl group.

Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

Oxidation: 4-Chlorophenyl-4-piperidone.

Reduction: 4-Phenylpiperidine.

Substitution: Various substituted piperidines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Analgesic Properties

A series of studies have demonstrated that derivatives of CPHP exhibit notable analgesic activity. In one study, several 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives were synthesized and tested for their analgesic effects in male Wistar rats. The results indicated significant analgesic activity at a dosage of 50 mg/kg when assessed using the tail flick test, with pethidine serving as a reference drug. Specifically, compounds 2, 3, and 5 showed not only analgesic effects but also hypotensive activity, reducing blood pressure in normotensive rats .

| Compound | Analgesic Activity | Hypotensive Activity |

|---|---|---|

| CPHP | Significant | Yes |

| Compound 2 | Significant | Yes |

| Compound 3 | Significant | Yes |

| Compound 5 | Significant | Yes |

2. Metabolism and Toxicology

CPHP is recognized as a metabolite of haloperidol, a widely used antipsychotic medication. Research has focused on the toxicological implications of CPHP, particularly its potential neurotoxic effects. Studies employing high-performance liquid chromatography (HPLC) have successfully detected CPHP in biological samples, indicating its relevance in monitoring haloperidol metabolism and assessing associated toxicity .

3. Spectroscopic Studies

The molecular structure and vibrational properties of CPHP have been extensively characterized using techniques such as FT-IR and UV-Vis spectroscopy. These studies provide insights into the compound's chemical behavior and interactions in biological systems. Computational methods like density functional theory (DFT) have also been employed to predict spectroscopic characteristics and optimize molecular geometry .

Case Studies

Case Study 1: Analgesic Efficacy in Animal Models

A study conducted on the analgesic efficacy of CPHP derivatives involved administering various doses to male Wistar rats and evaluating pain response through thermal stimuli. The findings underscored the potential of these compounds as effective analgesics, warranting further exploration in clinical settings .

Case Study 2: Toxicological Analysis

In another significant study, the presence of CPHP was analyzed in urine samples from patients undergoing treatment with haloperidol. The research aimed to establish a correlation between CPHP levels and adverse effects associated with haloperidol therapy. The results highlighted the importance of monitoring this metabolite to mitigate toxicity risks .

Mecanismo De Acción

The mechanism of action of 4-Chlorophenyl-4-hydroxypiperidine involves its interaction with specific molecular targets in the body. As a metabolite of haloperidol, it is believed to exert effects on the central nervous system, potentially influencing neurotransmitter pathways. The exact molecular targets and pathways are still under investigation, but it is known to exhibit brain toxicity in certain contexts .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Chlorophenyl-4-piperidone

- 4-Phenylpiperidine

- Haloperidol metabolite II

Uniqueness

4-Chlorophenyl-4-hydroxypiperidine is unique due to its specific structure and its role as a metabolite of haloperidol. This compound’s hydroxyl group and chlorine atom confer distinct chemical properties, making it valuable for various synthetic and research applications .

Actividad Biológica

4-Chlorophenyl-4-hydroxypiperidine (CPHP) is a significant metabolite of haloperidol, a widely used antipsychotic medication. This article delves into the biological activity of CPHP, exploring its pharmacological effects, metabolic pathways, and implications in clinical settings.

CPHP is characterized by its piperidine structure with a chlorophenyl group at the 4-position. Its chemical formula is , and it plays a crucial role in the pharmacodynamics of haloperidol. The presence of the hydroxyl group enhances its interaction with various enzymes, which is pivotal in its biological activity.

Analgesic Effects

Research has demonstrated that derivatives of CPHP exhibit significant analgesic properties. A study involving male Wistar rats showed that CPHP derivatives administered at a dose of 50 mg/kg resulted in notable analgesic effects when tested using thermal stimuli (tail flick test). Pethidine served as a reference drug, indicating that CPHP derivatives could be potential candidates for pain management therapies .

Hypotensive Activity

In addition to analgesic effects, certain CPHP derivatives have shown hypotensive activity. The same study reported that compounds 2, 3, and 5 led to reductions in blood pressure in normotensive rats, suggesting that these derivatives may have dual therapeutic applications in managing pain and hypertension .

Metabolism and Biotransformation

CPHP is primarily formed through the N-dealkylation of haloperidol by cytochrome P450 enzymes CYP3A4 and CYP2D6. This metabolic pathway is crucial as it influences the pharmacokinetics and efficacy of haloperidol. The correlation between CYP enzyme activity and drug metabolism has been extensively studied, revealing that higher CYP3A4 activity correlates with reduced efficacy of haloperidol, particularly in alcohol-dependent individuals .

Table 1: Metabolic Pathways of Haloperidol

| Metabolite | Formation Pathway | Enzyme Involved |

|---|---|---|

| This compound | N-dealkylation | CYP3A4, CYP2D6 |

| p-Fluorobenzoyl propionic acid | N-dealkylation | CYP3A4, CYP2D6 |

| Reduced Haloperidol | Reduction | Cytosolic carbonyl reductase |

Toxicological Considerations

Despite its therapeutic potential, CPHP has been associated with neurotoxicity. Studies indicate that elevated levels of CPHP can lead to adverse effects on brain function, emphasizing the need for careful monitoring when using haloperidol or its metabolites in clinical settings .

Case Studies and Clinical Implications

A clinical study involving alcohol-dependent patients demonstrated the relationship between CYP3A4 activity and the therapeutic outcomes of haloperidol treatment. Patients with higher CYP3A4 activity exhibited lower efficacy from haloperidol, highlighting the importance of genetic factors in drug metabolism .

Table 2: Clinical Outcomes Related to CYP3A4 Activity

| Patient Group | Average CYP3A4 Activity | Haloperidol Efficacy Score |

|---|---|---|

| Alcohol Dependents | High | Low |

| Non-Alcohol Dependents | Moderate | High |

Propiedades

IUPAC Name |

1-(4-chlorophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4,11,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBDFEMHDHJGCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.